Propyl palmitate
Overview
Description
Propyl palmitate is an ester formed from the reaction between propyl alcohol and palmitic acid. It is commonly used in various industries due to its emollient properties, making it a popular ingredient in cosmetics and personal care products. The chemical formula for this compound is C19H38O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl palmitate is synthesized through an esterification reaction between propyl alcohol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C3H7OH+C16H32O2→C19H38O2+H2O
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Propyl palmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propyl alcohol and palmitic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Although less common, this compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Propyl alcohol and palmitic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Reduced forms of the ester, though this is less common.
Scientific Research Applications
Propyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of certain drugs.
Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and thickening agent.
Mechanism of Action
The mechanism of action of propyl palmitate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property makes it useful in formulations designed to enhance the delivery of active ingredients through the skin. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that reduces water loss.
Comparison with Similar Compounds
Isopropyl palmitate: An ester of isopropyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.
Ethyl palmitate: An ester of ethyl alcohol and palmitic acid, also used in personal care products.
Methyl palmitate: An ester of methyl alcohol and palmitic acid, used in various industrial applications.
Comparison: this compound is unique in its balance of emollient properties and compatibility with a wide range of formulations. Compared to isothis compound, it has a slightly different molecular structure, which can affect its solubility and interaction with other ingredients. Ethyl and methyl palmitates have shorter alkyl chains, which can influence their physical properties and applications.
Properties
IUPAC Name |
propyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZXQKGTDVSKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073955 | |
Record name | Hexadecanoic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-78-3 | |
Record name | Propyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2239-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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